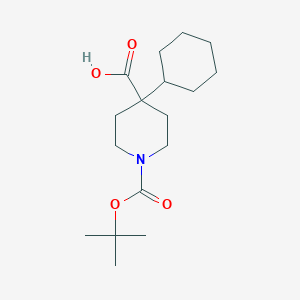

1-(叔丁氧羰基)-4-环己基哌啶-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

"1-(tert-Butoxycarbonyl)-4-cyclohexylpiperidine-4-carboxylic acid" is a chemical compound extensively studied in the field of organic chemistry. It's a derivative of cyclohexanecarboxylic acid, which is often used in the synthesis of various chemical compounds and pharmaceuticals.

Synthesis Analysis

- An improved synthesis of a similar compound, (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid, was described using milder and more selective conditions (Badland et al., 2010).

- A synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, a compound closely related to the one , has been developed, significantly shortening the known literature procedures for these unnatural amino acids (Bakonyi et al., 2013).

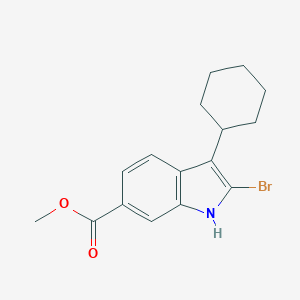

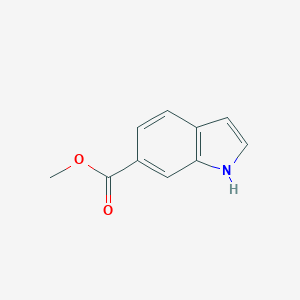

Molecular Structure Analysis

- The crystal and molecular structure of a similar compound, (1RS, 2SR)-1-[N-(tert-butoxycarbonyl)amino]-2-hydroxymethylcyclopropane-1-carboxylic acid, was determined by X-ray analysis, which might provide insights into the molecular structure of the compound (Cetina et al., 2003).

Chemical Reactions and Properties

- 3-tert-Butyl-Substituted Cyclohexa-1,4-dienes, which are structurally similar to the compound of interest, function as isobutane equivalents in certain chemical reactions, highlighting the versatility of tert-butyl-substituted cyclohexane compounds in synthetic chemistry (Keess & Oestreich, 2017).

Physical Properties Analysis

- For a closely related compound, the details on synthesis, crystallization, and resultant molecular structures provide insights into the physical properties that might be extrapolated to "1-(tert-Butoxycarbonyl)-4-cyclohexylpiperidine-4-carboxylic acid" (Cetina et al., 2003).

Chemical Properties Analysis

- The study of compounds like 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid can provide a foundational understanding of the chemical properties of tert-butoxycarbonyl functionalized cyclohexanes, which is applicable to the compound (Bakonyi et al., 2013).

科学研究应用

二肽合成

该化合物用于二肽的合成 . 具体来说,它用于叔丁氧羰基保护的氨基酸离子液体(Boc-AAILs)的形成,而这些离子液体随后用作二肽合成的起始原料 . 发现独特的偶联试剂 N, N ′-二亚乙基- N ′′-2-氯乙基硫代磷酰胺在不添加碱的情况下可以增强 Boc-AAILs 中的酰胺形成,在 15 分钟内以令人满意的产率得到二肽 .

有机合成

该化合物用于有机合成,特别是当氨基酸离子液体(AAILs)的反应性侧链和 N 端需要化学保护时 . 这扩展了 AAILs 在选择性或多步有机合成中的适用性 .

3. 保护氨基酸离子液体的合成 该化合物用于保护氨基酸离子液体(Boc-AAILs)的合成 . 这些 Boc-AAILs 在室温下是透明的,几乎无色到淡黄色的液体 . 它们可与乙腈、甲醇、二甲基甲酰胺(DMF)和二甲基亚砜(DMSO)混溶,部分可与水混溶,但在室温下不与二乙醚、乙酸乙酯和己烷混溶 .

肽化学中的应用

该化合物用于肽化学,人们认为当其反应性侧链和 N 端被化学保护时,AAILs 可用作有机合成中的有效反应物和反应介质 .

安全和危害

The safety data sheet for a similar compound, ((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

作用机制

Target of Action

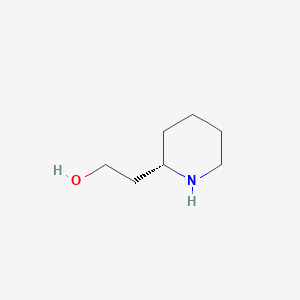

The compound is a derivative of piperidine and is known to be used in the synthesis of gpr119 selective agonists , which are patented as anti-obesity drugs .

Mode of Action

The compound, being a derivative of piperidine, likely interacts with its targets through the piperidine ring structure. The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

Given its use in the synthesis of gpr119 agonists , it may indirectly influence the pathways regulated by GPR119, such as glucose homeostasis and lipid metabolism .

Result of Action

As a precursor in the synthesis of gpr119 agonists , it may contribute to the effects of these agonists, which include enhancing glucose-dependent insulin and GLP-1 secretion, and reducing food intake .

Action Environment

The boc group’s addition and removal are influenced by factors such as the presence of a base or strong acids, and the reaction conditions .

属性

IUPAC Name |

4-cyclohexyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29NO4/c1-16(2,3)22-15(21)18-11-9-17(10-12-18,14(19)20)13-7-5-4-6-8-13/h13H,4-12H2,1-3H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGHJZAWKPOYZNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C2CCCCC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589220 |

Source

|

| Record name | 1-(tert-Butoxycarbonyl)-4-cyclohexylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

273378-16-8 |

Source

|

| Record name | 1-(tert-Butoxycarbonyl)-4-cyclohexylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。